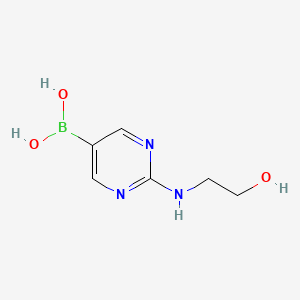
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a boronic acid derivative with a pyrimidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form stable complexes with diols, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives. One common method includes the reaction of 2-aminopyrimidine with sulfuric acid to form 2-amino-5-sulfopyrimidine, which is then oxidized using ammonium nitrate in the presence of nitric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products
Aryl and Alkyl Derivatives: Formed through Suzuki–Miyaura and Chan-Lam coupling reactions.
Hydroxy Derivatives: Formed through protodeboronation reactions.
Scientific Research Applications
Chemistry
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to form stable complexes with diols makes it valuable in various coupling reactions .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in the development of therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with diols is exploited in the development of sensors and other functional materials .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various chemical reactions, including coupling reactions and enzyme inhibition. The boronic acid group interacts with the active sites of enzymes, inhibiting their activity and making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-boronic Acid Pinacol Ester: Similar in structure but with a pinacol ester group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Another boronic acid derivative with a pyrimidine ring.
Uniqueness
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is unique due to its specific functional groups, which provide distinct reactivity and stability. Its ability to form stable complexes with diols and its versatility in various coupling reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[2-(2-hydroxyethylamino)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O3/c11-2-1-8-6-9-3-5(4-10-6)7(12)13/h3-4,11-13H,1-2H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOJWRUCXXCYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NCCO)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
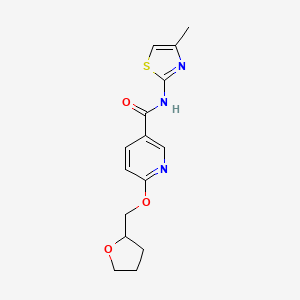
![3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2832561.png)
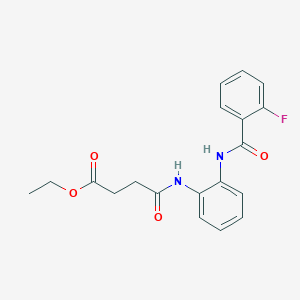
![2-{[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2832565.png)
![1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea](/img/structure/B2832566.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)
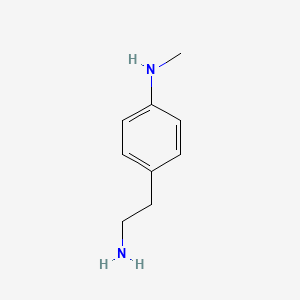
![6-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2832569.png)
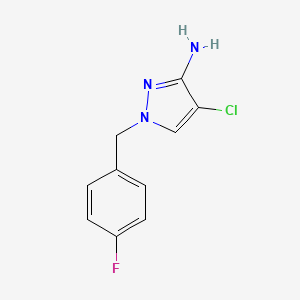
![2-[(tert-butylsulfanyl)methyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2832571.png)
![2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2832572.png)
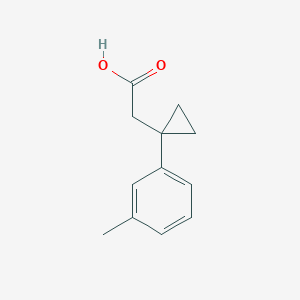
![3-[[4-Amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B2832574.png)
![{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832576.png)
